[4-(Aminomethyl)oxan-4-yl]methanamine
Description
[4-(Aminomethyl)oxan-4-yl]methanamine (IUPAC name), also known as (Tetrahydro-2H-pyran-4-yl)methylamine or oxan-4-ylmethanamine, is a bicyclic amine with the molecular formula C₆H₁₃NO and a molecular weight of 115.18 g/mol . Its structure consists of a tetrahydropyran (oxane) ring substituted at the 4-position with an aminomethyl group. This compound is widely utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. For example, it has been coupled with imidazopyridine carboxylic acids to generate GSK-3β inhibitors (e.g., compound 22 in and ), demonstrating its role in drug discovery . The compound is commercially available as a dihydrochloride salt (CAS: 111511-91-2) for enhanced stability and solubility .
Structure
3D Structure
Properties
IUPAC Name |
[4-(aminomethyl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAYPKGISTWLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)oxan-4-yl]methanamine typically involves the reaction of oxane derivatives with aminomethylating agents under controlled conditions. One common method includes the use of formaldehyde and ammonia in the presence of a catalyst to introduce the aminomethyl groups onto the oxane ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may involve multiple steps including purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Aminomethyl)oxan-4-yl]methanamine can undergo oxidation reactions where the aminomethyl groups are converted to corresponding oxo derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines depending on the reducing agents used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Compounds with new functional groups replacing the aminomethyl groups.
Scientific Research Applications
Chemistry: In chemistry, [4-(Aminomethyl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating various derivatives that can be used in different chemical reactions .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of biochemical assays and as a probe to study enzyme activities .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities .
Industry: Industrially, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a valuable intermediate in the manufacture of different industrial products .
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)oxan-4-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Key Structural and Functional Differences
The 6-methoxypyridinyl variant () may engage in π-π stacking interactions with aromatic residues in enzyme active sites, enhancing binding affinity .
Synthetic Utility :
Comparative Data on Reactivity and Stability
- Dihydrochloride Salt : The parent compound’s dihydrochloride form (CAS: 111511-91-2) is preferred for storage due to improved stability, whereas analogs like the 4-phenylpiperazinyl derivative may require tailored salt forms for optimal handling .
- Synthetic Yields : In amide coupling reactions, the parent compound achieved a 78% yield when reacted with imidazopyridine carboxylic acids, suggesting high reactivity under standard conditions . Substituted analogs may require optimized protocols due to steric hindrance (e.g., cyclobutylmethyl group) .
Biological Activity
[4-(Aminomethyl)oxan-4-yl]methanamine, also known as this compound dihydrochloride, is a synthetic organic compound characterized by its oxane structure and the presence of both amine and methanamine functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.
The molecular formula of this compound is with a molecular weight of 130.19 g/mol. It typically exists as a dihydrochloride salt, which enhances its solubility in polar solvents, making it suitable for various applications in biological research and pharmacology.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
- Enzyme Inhibition : The compound has been identified as an inhibitor of phosphodiesterase 10A (PDE10A), which is relevant for treating schizophrenia. Additionally, it plays a role in the development of selective inhibitors targeting the mammalian target of rapamycin (mTOR), indicating potential applications in cancer therapy.
- Binding Affinity : Studies have focused on its binding interactions with various receptors and enzymes, elucidating its pharmacodynamics and pharmacokinetics. These interactions are crucial for understanding the therapeutic potential and mechanisms of action of the compound.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the efficient production of the compound while maintaining structural integrity. The following table summarizes some common synthetic routes:
| Synthesis Method | Description |
|---|---|
| Stepwise Synthesis | Involves sequential reactions to build the oxane structure and introduce functional groups. |
| One-Pot Reactions | Utilizes combined reactions to simplify the synthesis process and reduce purification steps. |
| Catalytic Methods | Employs catalysts to enhance reaction rates and selectivity during synthesis. |
Case Studies
Several studies have explored the biological activity of this compound:
- PDE10A Inhibition : A study demonstrated that derivatives of this compound effectively inhibit PDE10A with IC50 values in the nanomolar range, suggesting strong therapeutic potential for neuropsychiatric disorders.
- mTOR Pathway Modulation : Another investigation revealed that modifications to the core structure significantly enhanced the compound's potency against mTOR, highlighting its relevance in cancer biology.
- Toxicity Assessment : Computer-aided prediction models have been employed to assess potential toxic effects associated with this compound, underscoring the importance of evaluating safety profiles alongside efficacy.
Q & A
Q. Methodology :
- Stepwise Protection/Deprotection : Begin with protecting the primary amine groups (e.g., using tert-butoxycarbonyl (Boc) groups) to prevent side reactions. Perform nucleophilic substitution or coupling reactions to assemble the oxane ring with dual aminomethyl substituents .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields by employing microwave irradiation for steps requiring high temperatures (e.g., cyclization reactions) .
- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization (ethanol/water) to isolate the compound with ≥95% purity .
Q. Methodology :
- NMR Spectroscopy :
- ¹H NMR : Focus on δ 1.5–1.8 ppm (oxane ring CH₂), δ 2.8–3.2 ppm (N-CH₂), and δ 3.5–3.8 ppm (oxane O-CH₂). Integrate peaks to confirm stoichiometry .
- ¹³C NMR : Identify quaternary carbons (e.g., oxane C4 at ~70 ppm) and amine-bearing carbons (~45 ppm) .
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm to assess purity (>95%) .
- Mass Spectrometry : ESI-MS in positive mode; expected m/z = 158.1 [M+H]⁺ (calculated for C₇H₁₅N₂O) .
Q. Methodology :
Q. Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) for cyclization efficiency. DMF typically improves ring closure by stabilizing intermediates .
- Catalyst Use : Employ Pd/C (5% wt) for hydrogenolysis steps to reduce byproduct formation .
- DoE (Design of Experiments) : Apply factorial design to optimize temperature (60–100°C), reagent ratios (1:1.2–1:1.5), and reaction time (4–12 hrs) .
Q. Methodology :
- Dynamic NMR : Use variable-temperature ¹H NMR (25–60°C) to detect conformational exchange in the oxane ring (e.g., chair-flip equilibria) .
- High-Resolution MS : Confirm molecular formulas (e.g., C₇H₁₅N₂O vs. C₈H₁₇N₂O₂) to rule out oxidation byproducts .
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining the crystal structure of hydrochloride salts .
Case Study : A derivative with unexpected δ 4.1 ppm (¹H NMR) was identified as an N-oxide via HR-MS (m/z 174.1 [M+H]⁺) and IR (N-O stretch at 1250 cm⁻¹) .
Q. Methodology :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing oxane with piperidine) to assess impact on receptor binding. The oxane ring’s rigidity may enhance selectivity for aminergic receptors .
- In Vitro Assays :
- Molecular Docking : Use AutoDock Vina to predict interactions with GABA transporters (PDB: 4MMQ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
